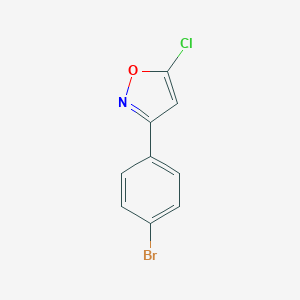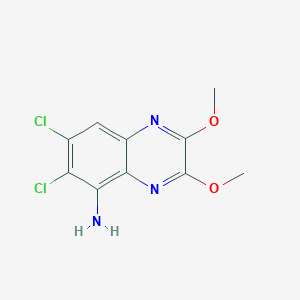
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline
Übersicht
Beschreibung
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline (DCQX) is a quinoxaline derivative that has been widely used in scientific research. It is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. DCQX has been used to study the role of glutamate receptors in synaptic transmission, plasticity, and neurodegenerative diseases.
Wirkmechanismus
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is a selective antagonist of the AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the central nervous system. 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline binds to the ligand-binding domain of the AMPA receptor and blocks the binding of glutamate, thereby inhibiting the receptor-mediated synaptic transmission.
Biochemische Und Physiologische Effekte
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has been shown to have a number of biochemical and physiological effects. It has been shown to block AMPA receptor-mediated synaptic currents in electrophysiological experiments. 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has also been shown to inhibit the induction of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. In animal models of neurodegenerative diseases, 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has been shown to attenuate disease progression and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptors, which makes it a valuable tool for studying the role of these receptors in synaptic transmission, plasticity, and neurodegenerative diseases. 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is also relatively stable and can be stored for extended periods of time.
However, there are also some limitations to the use of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline in lab experiments. It has been shown to have some off-target effects on other glutamate receptors, such as the kainate receptors. This can make it difficult to interpret the results of experiments that use 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline. Additionally, 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is not suitable for in vivo experiments as it does not readily cross the blood-brain barrier.
Zukünftige Richtungen
There are several future directions for the use of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline in scientific research. One potential direction is the development of more selective AMPA receptor antagonists that do not have off-target effects on other glutamate receptors. Another direction is the use of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline in combination with other drugs to investigate the role of glutamate receptors in disease progression and to develop new treatments for neurodegenerative diseases. Finally, 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline could be used in conjunction with other techniques, such as optogenetics and chemogenetics, to investigate the role of specific neuronal populations in synaptic transmission and plasticity.
Wissenschaftliche Forschungsanwendungen
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has been widely used in scientific research as a tool to study the role of glutamate receptors in synaptic transmission, plasticity, and neurodegenerative diseases. It has been used in electrophysiological experiments to block AMPA receptor-mediated synaptic currents and to investigate the contribution of AMPA receptors to excitatory synaptic transmission. 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has also been used in animal models of neurodegenerative diseases to study the role of glutamate receptors in disease progression.
Eigenschaften
CAS-Nummer |
178619-89-1 |
|---|---|
Produktname |
5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline |
Molekularformel |
C10H9Cl2N3O2 |
Molekulargewicht |
274.1 g/mol |
IUPAC-Name |
6,7-dichloro-2,3-dimethoxyquinoxalin-5-amine |
InChI |
InChI=1S/C10H9Cl2N3O2/c1-16-9-10(17-2)15-8-5(14-9)3-4(11)6(12)7(8)13/h3H,13H2,1-2H3 |
InChI-Schlüssel |
QCXRMHQLFIXXOV-UHFFFAOYSA-N |
SMILES |
COC1=NC2=CC(=C(C(=C2N=C1OC)N)Cl)Cl |
Kanonische SMILES |
COC1=NC2=CC(=C(C(=C2N=C1OC)N)Cl)Cl |
Synonyme |
6,7-DICHLOOR-2,3-DIMETHOXYCHINOXALINE-5-YLAMINE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

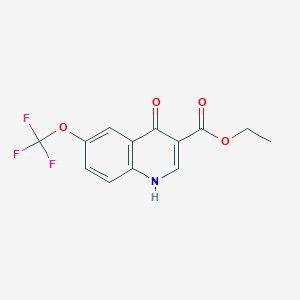
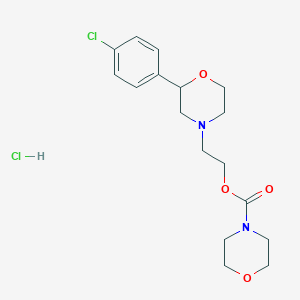
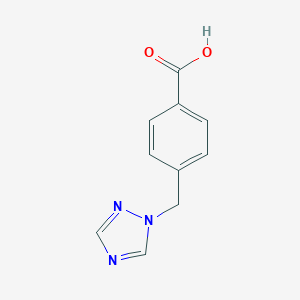
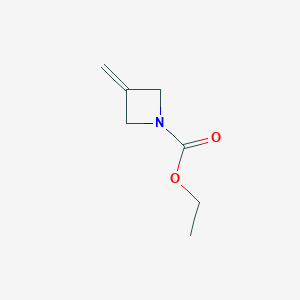
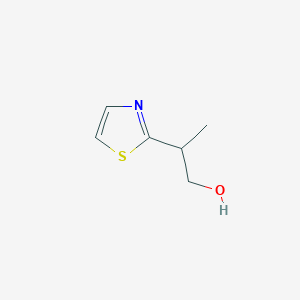
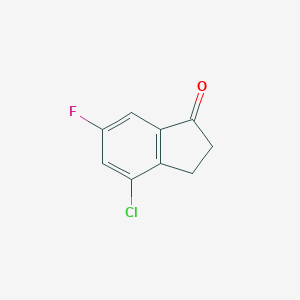
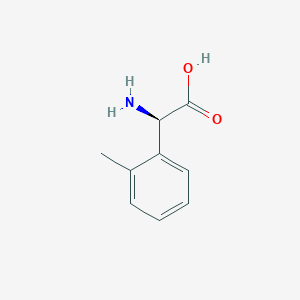
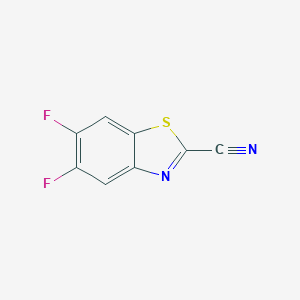
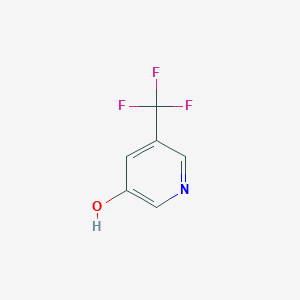
![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)
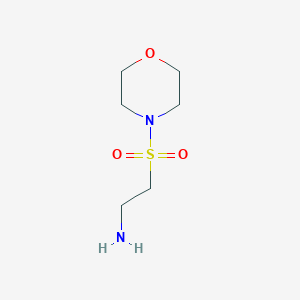
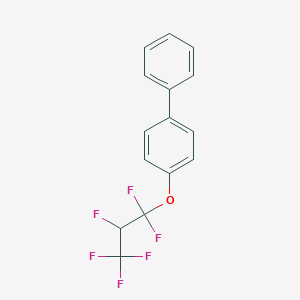
![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)
